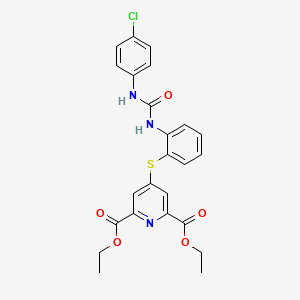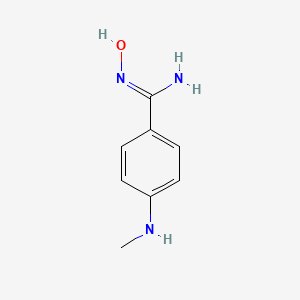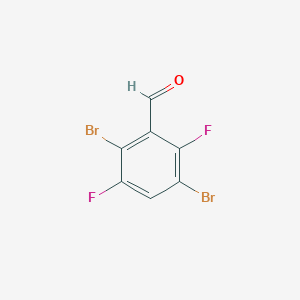
2,5-Dibromo-3,6-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2Br2F2O. It is a solid substance that exhibits the properties of benzaldehyde, with the added presence of bromine and fluorine atoms, which contribute to its high chemical reactivity .
Preparation Methods
2,5-Dibromo-3,6-difluorobenzaldehyde can be synthesized through various synthetic routes. One common method involves the bromination and fluorination of benzaldehyde derivatives under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can be adjusted to optimize the yield and purity of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures to handle the reactive nature of the compound .
Chemical Reactions Analysis
2,5-Dibromo-3,6-difluorobenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form various organic compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
2,5-Dibromo-3,6-difluorobenzaldehyde has several scientific research applications:
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzaldehyde involves its reactive functional groups, which can interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
2,5-Dibromo-3,6-difluorobenzaldehyde can be compared with other similar compounds, such as:
3,6-Dibromo-2-fluorobenzaldehyde: Similar structure but with different positions of the fluorine atom.
3-Bromo-2,6-difluorobenzaldehyde: Contains one less bromine atom and different positions of the fluorine atoms.
3,6-Dibromo-2,4-difluorobenzaldehyde: Similar structure with different positions of the fluorine atoms.
Properties
Molecular Formula |
C7H2Br2F2O |
|---|---|
Molecular Weight |
299.89 g/mol |
IUPAC Name |
2,5-dibromo-3,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1-2H |
InChI Key |
KYKCUEQGLMDFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


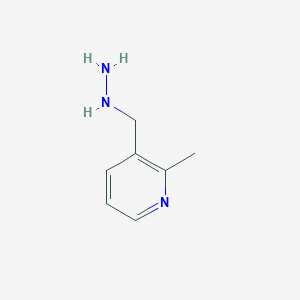


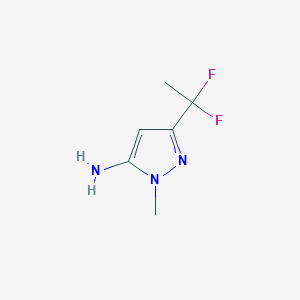
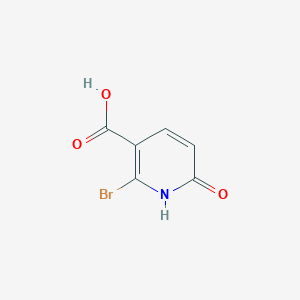
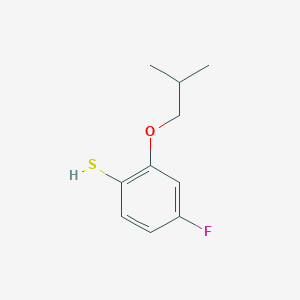
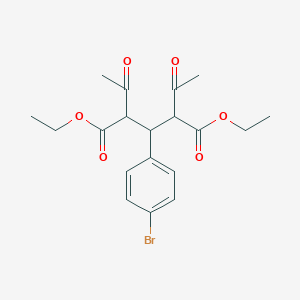
![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)
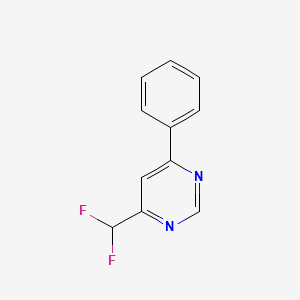
![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)
